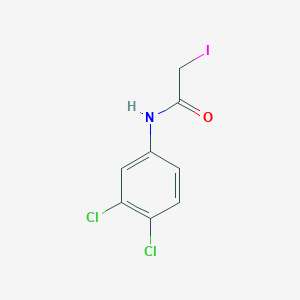

N-(3,4-dichlorophenyl)-2-iodoacetamide

Description

Properties

CAS No. |

22303-33-9 |

|---|---|

Molecular Formula |

C8H6Cl2INO |

Molecular Weight |

329.95 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)-2-iodoacetamide |

InChI |

InChI=1S/C8H6Cl2INO/c9-6-2-1-5(3-7(6)10)12-8(13)4-11/h1-3H,4H2,(H,12,13) |

InChI Key |

SXYTXEAKLIDTJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CI)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-iodoacetamide typically involves the reaction of 3,4-dichloroaniline with iodoacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-iodoacetamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-(3,4-dichlorophenyl)-2-aminoacetamide, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-iodoacetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-iodoacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may interfere with the function of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.

Comparison with Similar Compounds

Pharmacological Analogs: Opioid Receptor Ligands

Several N-(3,4-dichlorophenyl)acetamide derivatives, such as U-47700 and U-50488H , are potent synthetic opioids targeting μ-opioid receptors (MOR) and κ-opioid receptors (KOR). Key differences include:

Key Insights :

- The 3,4-dichlorophenyl group is critical for receptor binding in opioid analogs. Replacement of the iodine in the target compound with groups like dimethylamino or pyrrolidinyl (as in U-47700/U-50488H) enhances MOR/KOR affinity, suggesting the iodine may reduce opioid activity due to steric or electronic effects .

Agrochemical Analogs: Herbicides

Propanil (N-(3,4-dichlorophenyl)propanamide) is a widely used herbicide targeting acetolactate synthase in plants. Structural comparisons:

| Compound | Substituents | Application | Reference |

|---|---|---|---|

| Propanil | Propanamide backbone | Rice field herbicide | |

| Target Compound | Iodoacetamide backbone | Unknown | - |

Key Insights :

Key Insights :

Iodoacetamide Derivatives

N-(2-(4-hydroxyphenyl)ethyl)-2-iodoacetamide (CAS: 53527-07-4) shares the reactive iodoacetamide group but lacks the dichlorophenyl moiety ().

| Compound | Aromatic Substituent | Potential Use | Reference |

|---|---|---|---|

| 4-Hydroxyphenethyl analog | 4-Hydroxyphenethyl | Protein alkylation studies | |

| Target Compound | 3,4-Dichlorophenyl | Unknown | - |

Key Insights :

- The electron-withdrawing dichlorophenyl group in the target compound may reduce nucleophilicity at the acetamide nitrogen compared to the hydroxyphenethyl analog, altering its reactivity in biochemical contexts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,4-dichlorophenyl)-2-iodoacetamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via carbodiimide-mediated coupling of 3,4-dichloroaniline with iodoacetic acid derivatives. A typical protocol involves dissolving 3,4-dichloroaniline and iodoacetic acid in dichloromethane, activating the carboxyl group with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and stirring under inert conditions. Post-reaction, the product is precipitated using ice-cold aqueous HCl, followed by recrystallization from a dichloromethane/ethyl acetate mixture (1:1). Purity is confirmed via thin-layer chromatography (Rf values) and melting point analysis .

Q. How can structural characterization of this compound be validated?

- Methodology : Use -NMR and -NMR to confirm the presence of the dichlorophenyl ring (δ ~7.0–7.5 ppm for aromatic protons) and the iodoacetamide backbone (δ ~3.8 ppm for the CHI group). High-resolution mass spectrometry (HRMS) or elemental analysis further validates molecular composition. For crystallinity assessment, X-ray diffraction studies can reveal dihedral angles between aromatic rings and hydrogen-bonding patterns (e.g., N–H···O interactions), which stabilize the crystal lattice .

Q. What structure-activity relationships (SAR) are relevant for this compound analogs?

- Methodology : Compare bioactivity data of structurally similar compounds. For example, substituents on the phenyl ring (e.g., chloro, fluoro) and the acetamide side chain (e.g., iodo vs. methyl groups) significantly influence receptor binding. In opioid receptor studies, analogs like U-47700 (a 3,4-dichlorophenyl acetamide derivative) show µ-opioid receptor (MOR) affinity, suggesting the dichlorophenyl group enhances lipophilicity and target engagement. Computational docking studies can further elucidate steric and electronic contributions .

Advanced Research Questions

Q. How do crystallographic parameters influence the reactivity of this compound?

- Methodology : Analyze single-crystal X-ray data to determine torsion angles between the dichlorophenyl ring and acetamide moiety. For example, a dihedral angle >65° (as seen in related acetamides) may reduce steric hindrance, enhancing nucleophilic substitution at the iodine site. Intermolecular interactions (e.g., C–H···F or N–H···O bonds) can also affect solubility and stability, critical for formulation studies .

Q. What advanced pharmacological assays are suitable for profiling this compound?

- Methodology : Conduct in vitro receptor binding assays using radiolabeled ligands (e.g., -DAMGO for MOR) to measure inhibitory constants (K). Compare selectivity against κ- and δ-opioid receptors (KOR/DOR) using HEK-293 cells expressing recombinant receptors. Functional assays (e.g., cAMP inhibition) and calcium flux measurements can further characterize agonist/antagonist activity. Cross-reference with SAR data from U-series compounds to identify structural motifs driving potency .

Q. How can environmental degradation pathways of this compound be studied?

- Methodology : Perform hydrolysis studies under varying pH and temperature conditions, monitoring degradation products via LC-MS/MS. For microbial degradation, incubate the compound with soil or water microbiota and identify metabolites (e.g., dehalogenated or deiodinated products). Compare with known degradation pathways of structurally related herbicides like Linuron, which undergoes microbial cleavage to 3,4-dichloroaniline. Use -labeling to track mineralization rates .

Methodological Notes

- Synthesis Optimization : Replace EDC with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for higher coupling efficiency in polar solvents like DMF .

- Analytical Cross-Validation : Combine NMR with FT-IR to confirm functional groups (e.g., amide C=O stretch at ~1650 cm) .

- Computational Tools : Use molecular dynamics simulations to predict binding modes in opioid receptors, leveraging published Ki values of U-series compounds as benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.